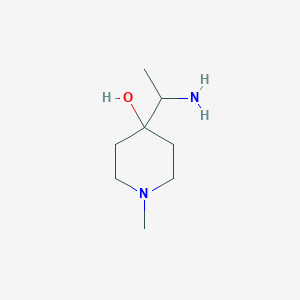

4-(1-Aminoethyl)-1-methylpiperidin-4-ol

Description

Contextualization within Piperidine (B6355638) Derivatives and Alkaloids

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.govmdpi.com This prevalence is a testament to the unique conformational properties and physiological activities associated with this scaffold. Piperidine derivatives form the core of numerous alkaloids, which are naturally occurring nitrogen-containing compounds with diverse and potent biological activities. encyclopedia.pub Notable examples include piperine, the active component in black pepper, and morphine, a powerful analgesic. encyclopedia.pub

The compound 4-(1-Aminoethyl)-1-methylpiperidin-4-ol belongs to this critical class of molecules. Its fundamental structure is the piperidine ring, which is further embellished with key functional groups that are anticipated to modulate its chemical and biological properties. The presence of the 1-methyl group designates it as a tertiary amine, a feature common in many biologically active piperidines.

Significance of Hydroxy- and Amino-Substituted Piperidine Scaffolds

The therapeutic potential of piperidine derivatives is often enhanced by the introduction of various functional groups. Among these, hydroxyl (-OH) and amino (-NH2) groups are of paramount importance. Hydroxy-substituted piperidines, for instance, are key intermediates in the synthesis of a wide array of pharmacologically active compounds, including those targeting neurological disorders. nih.gov The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets, and can also serve as a handle for further chemical modifications.

Similarly, the presence of an amino group or an aminoalkyl side chain can significantly influence the pharmacological profile of a piperidine derivative. Amino-substituted piperidines are found in compounds with a broad spectrum of activities, including analgesic and antipsychotic properties. ijnrd.org The basicity of the amino group allows for the formation of salts, which can improve the solubility and bioavailability of a potential drug candidate. The combination of both hydroxyl and amino functionalities on the same piperidine scaffold, as seen in this compound, creates a molecule with multiple points for potential interaction with biological systems, making it a compelling subject for research. A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives substituted at the nitrogen were synthesized and showed significant analgesic activity. nih.gov

Overview of Current Research Trajectories and Challenges

The contemporary research landscape for highly substituted piperidines like this compound is characterized by both exciting opportunities and significant synthetic hurdles. A primary focus of current research is the development of stereoselective synthetic methods. The central, quaternary carbon atom in this compound (the C4 position) presents a considerable challenge in terms of controlling stereochemistry. The development of synthetic routes that can selectively produce a single enantiomer or diastereomer is a key area of investigation, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov

Furthermore, the synthesis of polysubstituted piperidines often involves multi-step sequences, and a major challenge lies in developing efficient and modular synthetic routes. nih.govajchem-a.com Researchers are actively exploring novel catalytic methods and one-pot procedures to streamline the synthesis of these complex molecules. nih.gov The development of such methods is crucial for enabling the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies, which are essential for the optimization of lead compounds in drug discovery.

Below is a data table summarizing the key structural features of this compound and their general significance in medicinal chemistry.

| Structural Feature | General Significance in Medicinal Chemistry |

| Piperidine Core | A privileged scaffold providing a three-dimensional structure that can favorably interact with biological targets. |

| 1-Methyl Group | Confers the properties of a tertiary amine, influencing basicity and potential metabolic pathways. |

| 4-Hydroxyl Group | Can participate in hydrogen bonding, enhancing binding affinity to biological targets and providing a site for further functionalization. |

| 4-(1-Aminoethyl) Group | Introduces a primary amine, which can act as a hydrogen bond donor and acceptor, and can be protonated to improve aqueous solubility. |

| Quaternary Carbon at C4 | Creates a stereocenter, meaning the molecule can exist as different stereoisomers with potentially distinct biological activities. |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-(1-aminoethyl)-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C8H18N2O/c1-7(9)8(11)3-5-10(2)6-4-8/h7,11H,3-6,9H2,1-2H3 |

InChI Key |

PBNRHIOCSYOVRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCN(CC1)C)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 4-(1-Aminoethyl)-1-methylpiperidin-4-ol Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections that lead to readily available starting materials. The primary disconnection points are the carbon-carbon bond between the piperidine (B6355638) ring and the aminoethyl group, and the carbon-hydroxyl bond at the C4 position.

Primary Disconnections:

C4-Alkyl Bond: Disconnecting the 1-aminoethyl group from the piperidine ring suggests a nucleophilic addition of an aminoethyl equivalent to a carbonyl group at the C4 position. This leads back to the key intermediate, 1-methyl-4-piperidone (B142233). The aminoethyl synthon could be derived from nitroethane (followed by reduction) or a protected aminoethyl Grignard reagent.

C4-OH Bond: Alternatively, the hydroxyl group can be disconnected, implying its introduction via the reaction of a nucleophile with a carbonyl group.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | C4-CH(CH₃)NH₂ | 1-Methyl-4-piperidone + A 1-aminoethyl nucleophile equivalent |

| 1-Aminoethyl nucleophile equivalent | C-N bond | A protected or masked aminoethyl group |

This analysis identifies 1-methyl-4-piperidone as a crucial and commercially available starting material for the synthesis of the target molecule.

Established Synthetic Routes to the Piperidine Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. chemrevlett.com Consequently, numerous methods for its synthesis have been developed.

Utilization of 1-Methyl-4-piperidone as a Key Intermediate

1-Methyl-4-piperidone is a versatile building block for the synthesis of various 4-substituted piperidines. Its commercial availability and the reactivity of its carbonyl group make it an ideal starting point for the synthesis of this compound.

Several classical methods exist for the synthesis of 1-methyl-4-piperidone itself, including the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation. Another notable method is the Robinson-Schöpf type condensation.

Multistep Reaction Sequences for Piperidine Ring Formation

While using pre-formed 1-methyl-4-piperidone is the most direct approach, the piperidine core can also be constructed through various multi-step sequences. These methods offer flexibility in introducing substituents on the ring. Some of these methods include:

Cyclization of amino ketones: Acid-catalyzed cyclization of δ-amino ketones can lead to the formation of the piperidine ring.

Aza-Diels-Alder reaction: The cycloaddition of a diene with an imine can provide a direct route to tetrahydropyridine (B1245486) derivatives, which can then be reduced to the corresponding piperidines.

Reductive amination of dicarbonyl compounds: The reaction of a 1,5-dicarbonyl compound with methylamine (B109427) followed by reductive cyclization can also yield the 1-methylpiperidine (B42303) core.

Introduction of the 1-Aminoethyl and Hydroxyl Functional Groups

With the 1-methyl-4-piperidone core in hand, the next critical steps involve the introduction of the 1-aminoethyl and hydroxyl groups at the C4 position. This process creates a challenging quaternary stereocenter.

Carbon-Carbon Bond Formation Strategies for the Aminoethyl Moiety

Several strategies can be employed to form the carbon-carbon bond between the piperidine ring and the aminoethyl moiety:

Grignard Reaction with a Protected Aminoethyl Reagent: A Grignard reagent derived from a protected 1-amino-1-bromoethane could theoretically be added to 1-methyl-4-piperidone. However, the preparation and stability of such a reagent can be challenging.

Addition of Nitroethane followed by Reduction: A more common and practical approach is the Henry reaction (nitroaldol reaction). 1-Methyl-4-piperidone can be reacted with nitroethane in the presence of a base to yield 4-(1-nitroethyl)-1-methylpiperidin-4-ol. The nitro group can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., with lithium aluminum hydride or zinc in acidic media).

| Reaction Step | Reagents and Conditions | Product |

| Henry Reaction | 1-Methyl-4-piperidone, Nitroethane, Base (e.g., NaOH, Et₃N) | 4-(1-Nitroethyl)-1-methylpiperidin-4-ol |

| Nitro Group Reduction | H₂, Raney Ni or Pd/C; or LiAlH₄; or Zn/HCl | This compound |

Strecker Synthesis: An alternative approach involves a modification of the Strecker synthesis. masterorganicchemistry.comchemeurope.comwikipedia.org This would entail reacting 1-methyl-4-piperidone with a source of cyanide (e.g., KCN) and ammonia (B1221849) or an ammonium (B1175870) salt, followed by hydrolysis of the resulting α-aminonitrile. To obtain the 1-aminoethyl group, a variation using acetaldehyde, methylamine, and a cyanide source could be envisioned to form the aminoethylating agent. However, direct application to a ketone like 1-methyl-4-piperidone to form a tertiary carbinolamine directly is not a standard Strecker reaction. A more plausible, albeit multi-step, variant would be the formation of a cyanohydrin from 1-methyl-4-piperidone, followed by conversion of the hydroxyl group to an amino group and subsequent reduction of the nitrile.

Stereocontrolled Introduction of the Hydroxyl Group

The addition of a nucleophile to the carbonyl group of 1-methyl-4-piperidone to form the tertiary alcohol at C4 can proceed with some degree of stereoselectivity, although in the case of an achiral nucleophile like the anion of nitroethane, the product will be a racemic mixture of diastereomers if other stereocenters are present.

For the synthesis of this compound, the hydroxyl group is formed concurrently with the carbon-carbon bond in the Henry reaction or Grignard-type additions. Achieving stereocontrol in this step to favor a particular diastereomer (if the aminoethyl side chain also contains a stereocenter) is a significant challenge.

Modern synthetic methods for the stereocontrolled synthesis of substituted piperidin-4-ols often rely on:

Chiral auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the approach of the nucleophile to one face of the carbonyl group.

Catalytic asymmetric synthesis: The use of chiral catalysts can enantioselectively activate either the piperidone or the nucleophile to favor the formation of one enantiomer.

Substrate-controlled synthesis: Existing stereocenters on the piperidine ring can influence the stereochemical outcome of the nucleophilic addition.

While these methods are well-established for simpler systems, their application to the synthesis of this compound would require specific adaptation and optimization to control the configuration of the newly formed stereocenter. For instance, aza-Prins cyclization has been shown to be a highly diastereoselective method for accessing cis-4-hydroxypiperidines. rsc.org

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry due to its operational simplicity and the wide availability of starting materials. nih.gov This method is particularly relevant for the synthesis of piperidine derivatives. researchgate.net The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org

In the context of synthesizing this compound, a plausible reductive amination strategy would involve the reaction of a suitable keto-piperidine precursor with an appropriate amine, followed by reduction. For instance, a 4-acetyl-1-methylpiperidin-4-ol could react with ammonia or a protected amine equivalent, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the target primary amine. This approach offers a direct route to the desired aminoethyl side chain. The synthesis of various 4-(2-aminoethyl)piperidine scaffolds has been successfully achieved through reductive amination of corresponding aldehydes with a variety of primary and secondary amines using sodium triacetoxyborohydride as the reducing agent. nih.gov

Key aspects of reductive amination include the choice of reducing agent and reaction conditions to ensure high yields and chemoselectivity. organic-chemistry.org The reaction is a powerful tool for constructing C-N bonds and is widely employed in the pharmaceutical industry for the synthesis of amine-containing compounds. nih.gov

Advanced Synthetic Approaches

The synthesis of specific stereoisomers of this compound, which contains two chiral centers, necessitates the use of advanced synthetic methods that allow for precise control over the three-dimensional arrangement of atoms.

Stereoselective and Asymmetric Synthesis of Chiral Centers

Achieving high stereoselectivity is a critical challenge in the synthesis of complex chiral molecules like substituted piperidines. nih.gov Various strategies have been developed to control the formation of stereocenters, including the use of chiral auxiliaries, enantioselective catalysts, and diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a reliable method for the synthesis of enantiomerically pure compounds. wikipedia.org

In the synthesis of chiral piperidines, phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile chiral auxiliaries. nih.gov These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a piperidine precursor to control the stereoselective addition of the aminoethyl group or the formation of the tertiary alcohol.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Rhodium-catalyzed reactions have been particularly effective in the functionalization of piperidines. nih.gov For instance, Rh(II) catalysts can control the site selectivity of C-H functionalization in N-protected piperidines, allowing for substitution at the C2 or C4 positions. nih.govresearchgate.net A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to chiral piperidines. nih.govsnnu.edu.cn

While direct enantioselective catalysis for the synthesis of this compound has not been specifically reported, the principles of enantioselective catalysis, such as those employed in the synthesis of other chiral piperidines, are applicable. umich.eduresearchgate.net For example, a chiral phosphoric acid-catalyzed intramolecular cyclization of unsaturated acetals has been used to synthesize functionalized chiral piperidines. umich.edu

The formation of the vicinal amino alcohol moiety in this compound requires control over the relative stereochemistry of the two adjacent chiral centers. The diastereoselective synthesis of vicinal amino alcohols is a well-established field, often utilizing starting materials from the chiral pool, such as amino acids. rsc.orgcapes.gov.br

In the context of piperidine synthesis, diastereoselective control can be achieved through various methods. For example, the diastereoselective reductive cyclization of amino acetals derived from a nitro-Mannich reaction has been used to control the stereochemistry of substituted piperidines. nih.gov Furthermore, N-directed hydroboration of unsaturated piperidine substrates can proceed with good stereocontrol, leading to the formation of amino alcohols with specific diastereoselectivity. nih.gov A highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been utilized to form syn-α-hydroxy-β-amino esters, which are precursors to amino alcohols.

Table 1: Comparison of Stereoselective Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | High stereoselectivity, reliable, well-established. wikipedia.org | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Atom-economical, high turnover numbers, catalytic use of the chiral source. | Catalyst development can be challenging, may require specific reaction conditions. |

| Diastereoselective Control | The inherent stereochemistry of a substrate is used to influence the formation of new stereocenters. | Can provide high levels of stereocontrol, often predictable based on substrate conformation. | Limited by the availability of suitable chiral starting materials, may require specific substrate geometries. |

Metal-Catalyzed Coupling Reactions in Piperidine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic scaffolds like piperidine. digitellinc.com While direct functionalization at a quaternary carbon center is challenging, these methods can be used to modify other positions on the piperidine ring, which could then be elaborated to the desired product.

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the amine protecting group. nih.govresearchgate.net Palladium-catalyzed hydrogenation of pyridines is another route to substituted piperidines. nih.gov These metal-catalyzed approaches offer versatile pathways to a wide range of functionalized piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. tsijournals.compsu.edu This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often resulting in dramatically reduced reaction times, increased product yields, and improved purity. tsijournals.compsu.edunih.gov In the context of synthesizing piperidine derivatives, microwave irradiation has been successfully employed in a variety of reaction types, including multicomponent reactions, condensations, and cyclizations. tsijournals.comnih.govnih.gov

The synthesis of piperidine-containing scaffolds, which are prevalent in many pharmaceuticals, has been shown to benefit from microwave-assisted approaches. mdpi.commdpi.com For instance, the preparation of pyrimidine (B1678525) imines and thiazolidinones incorporating a piperidine moiety has been achieved with significantly shorter reaction times and higher yields under microwave irradiation compared to conventional heating. tsijournals.com Similarly, a one-pot, three-component reaction to form tetraazaspiro derivatives containing a 1-methylpiperidine core was found to be substantially more efficient when conducted using microwave heating, reducing the reaction time from hours to minutes and increasing the yield by 20-30%. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Piperidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement with Microwave | Reference |

|---|---|---|---|---|

| Multicomponent Spiro Compound Synthesis | 6–7 hours | 6 minutes | 20–30% | nih.gov |

| Pyrimidine & Thiazolidinone Synthesis | Not specified | 6 minutes | Higher yields | tsijournals.com |

| General N-Heterocycle Synthesis | Hours to days | Minutes to hours | Significant | nih.govmdpi.com |

This table is generated based on data from various syntheses of piperidine-containing compounds and illustrates the general advantages of microwave-assisted techniques.

Biocatalytic Pathways for Piperidine Amine Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net The use of enzymes as catalysts allows for reactions to be carried out under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity. researchgate.netnih.gov For the synthesis of chiral amines and specifically piperidine derivatives, biocatalytic methods are of significant interest due to the prevalence of these structures in bioactive molecules. nih.govrsc.org

Several classes of enzymes have been employed for the synthesis of piperidine and other nitrogen-containing heterocycles. These include:

Lipases: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in high yields. rsc.org

Oxidases and Reductases: Multi-enzyme cascades involving galactose oxidase (GOase) and imine reductase (IRED) have been designed for the stereoselective synthesis of protected 3-aminopiperidines from readily available amino alcohols. rsc.org This one-pot approach is advantageous as it can prevent the racemization of sensitive intermediates. rsc.org

Transaminases: These enzymes are widely used for the asymmetric synthesis of chiral amines and have been applied in the production of complex pharmaceutical intermediates containing piperidine rings. mdpi.com

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical control. nih.gov This strategy often involves a key stereoselective enzymatic step, such as an amine oxidase/ene imine reductase cascade. nih.gov Furthermore, the combination of biocatalytic C-H oxidation with radical cross-coupling reactions has been shown to be an effective method for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org

For the synthesis of this compound, a biocatalytic approach could be envisioned. For example, a transaminase could potentially be used to asymmetrically introduce the amine functionality onto a suitable precursor. Alternatively, a lipase-catalyzed reaction could be employed in the construction of the piperidine ring itself.

Table 2: Enzymes in Piperidine Synthesis

| Enzyme Class | Example(s) | Application | Reference |

|---|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Multicomponent reaction for piperidine synthesis | rsc.org |

| Oxidase/Reductase | Galactose Oxidase (GOase), Imine Reductase (IRED) | Enantioselective synthesis of 3-aminopiperidines | rsc.org |

| Transaminase | Various | Asymmetric synthesis of chiral amines | mdpi.com |

This table summarizes key enzyme classes and their applications in the synthesis of piperidine derivatives.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize environmental impact. unibo.it This involves considerations such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. nih.gov

In the synthesis of piperidine derivatives, several green chemistry approaches have been developed. An efficient and environmentally friendly approach to N-substituted piperidones, which are key precursors to many piperidine-containing compounds, has been demonstrated. nih.govresearchgate.net This methodology presents significant advantages over classical methods like the Dieckman condensation. nih.gov The use of biocatalysis, as discussed in the previous section, is inherently a green chemistry approach due to the mild reaction conditions and high selectivity of enzymes, which reduces the need for protecting groups and minimizes side product formation. researchgate.netnih.gov

The development of greener production methods for piperidine-based compounds also includes the use of renewable starting materials. For instance, a new method for synthesizing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported. rsc.org Furthermore, efforts have been made to replace hazardous reagents commonly used in peptide synthesis, where piperidine is often employed for Fmoc deprotection, with more benign alternatives. rsc.org

When designing a synthetic route for this compound, the application of green chemistry principles would involve:

Selecting starting materials that are readily available and, if possible, derived from renewable feedstocks.

Employing catalytic methods, such as biocatalysis or other highly efficient catalytic systems, to maximize atom economy and reduce waste.

Minimizing the use of hazardous solvents and reagents.

Incorporating energy-efficient techniques, such as microwave-assisted synthesis.

Designing the synthesis to have fewer steps and to avoid complex purification procedures.

By integrating these principles, a more sustainable and environmentally responsible synthesis of this compound can be achieved.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylpiperidin-4-one |

| 2-aminomethylpiperidine |

| 2,5-bis(aminomethyl)furan |

| N-substituted piperidones |

Advanced Structural Elucidation and Analytical Characterization

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-(1-Aminoethyl)-1-methylpiperidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Although specific experimental data for this compound is not publicly available in the referenced literature, a hypothetical ¹H NMR spectrum can be predicted based on its structure.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

|---|---|---|---|---|

| Piperidine-H (axial) | 1.50-1.65 | m | 2H | - |

| Piperidine-H (equatorial) | 1.70-1.85 | m | 2H | - |

| N-CH₃ | 2.30 | s | 3H | - |

| Piperidine-H (axial, adjacent to N) | 2.40-2.55 | m | 2H | - |

| Piperidine-H (equatorial, adjacent to N) | 2.60-2.75 | m | 2H | - |

| CH-NH₂ | 2.90-3.00 | q | 1H | 6.8 |

| CH₃-CH | 1.10 | d | 3H | 6.8 |

| OH | Variable | br s | 1H | - |

Note: This table is based on predicted values and is for illustrative purposes only. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃-CH | 15-20 |

| Piperidine-C (meta to N) | 35-40 |

| N-C H₃ | 45-50 |

| C H-NH₂ | 50-55 |

| Piperidine-C (ortho to N) | 60-65 |

| C -OH (quaternary) | 70-75 |

Note: This table is based on predicted values and is for illustrative purposes only. Actual experimental data is required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₈N₂O.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Note: This table presents the theoretically calculated exact mass for the protonated molecule. Experimental verification is necessary.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, the molecule would first be ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode electrospray ionization (ESI). This precursor ion is then isolated and subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), causing it to break apart into characteristic product ions. nih.gov

The fragmentation of the [M+H]⁺ ion of this compound (m/z 159.15) is dictated by its functional groups: the tertiary alcohol, the primary amine, and the N-methylated piperidine (B6355638) ring. The energetically unstable molecular ion will break into smaller, more stable fragments. chemguide.co.uk Common fragmentation pathways would include alpha-cleavages adjacent to the nitrogen and oxygen atoms and the loss of small neutral molecules.

Predicted Fragmentation Pathways:

Loss of water (-18 Da): The tertiary alcohol can easily be eliminated as a neutral water molecule, leading to a prominent fragment ion.

Loss of the ethylamine (B1201723) side chain: Cleavage of the C-C bond connecting the ethylamine group to the piperidine ring is a likely fragmentation pathway.

Ring-opening fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of characteristic ions.

These fragmentation patterns provide a structural fingerprint, allowing for the confident identification of the compound in complex matrices. wvu.edu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of both precursor and product ions, enabling the determination of their elemental compositions. wvu.edu

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 159.15 | 141.14 | H₂O (18.01) | Loss of water from the tertiary alcohol |

| 159.15 | 115.12 | CH₃N (44.03) | Cleavage of the ethylamine side chain |

| 159.15 | 98.10 | C₂H₇N + H₂O (61.05) | Loss of water and cleavage of the side chain |

| 159.15 | 71.09 | C₄H₈NO (87.06) | Piperidine ring fragmentation |

Predicted Collision Cross Section (CCS) Analysis

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to analysis, distinguishing ions based on their size, shape, and charge in the gas phase. mdpi.com The collision cross section (CCS) is a key parameter derived from ion mobility experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. semanticscholar.org

For novel or uncharacterized compounds like this compound, where a reference standard may not be available, predicting the CCS value can significantly increase identification confidence. nih.gov Machine learning algorithms, such as random forest and support vector machines, have been developed to predict CCS values based on molecular structures. mdpi.comnih.gov These models are trained on large databases of experimentally determined CCS values and use molecular descriptors or fingerprints to generate predictions. mdpi.com

The prediction process typically involves:

Generating a 2D or 3D structure of the target molecule. While 3D conformers can be used, studies have shown that 2D descriptors are often sufficient for accurate CCS prediction. nih.gov

Calculating a set of molecular descriptors (e.g., molecular weight, polar surface area, bond counts) or a molecular fingerprint.

Inputting these descriptors into a trained machine learning model to output a predicted CCS value.

The median relative error of these prediction models is often low, typically around 2-3%, providing a high degree of accuracy. mdpi.comnih.gov Comparing the experimentally measured CCS value of an unknown compound to its predicted value serves as an orthogonal confirmation of its identity, helping to distinguish it from isomers.

| Input Data | Prediction Model | Output | Application for this compound |

|---|---|---|---|

| 2D/3D Molecular Structure | Machine Learning Algorithm (e.g., Random Forest, SVM) | Predicted CCS Value (Ų) | Provides an additional data point for structural confirmation and isomer differentiation. |

| Molecular Descriptors/Fingerprints | Trained on large experimental CCS databases | Confidence Interval/Prediction Interval | Assists in filtering potential candidates in non-targeted screening. semanticscholar.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The presence of specific functional groups in this compound would lead to characteristic absorption bands.

O-H Stretch: The tertiary alcohol will produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. lumenlearning.compressbooks.pub

N-H Stretch: The primary amine (-NH₂) group will show two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching. pressbooks.pub

C-H Stretch: The aliphatic C-H bonds in the piperidine ring, ethyl group, and methyl group will result in strong, sharp absorptions between 2850-3000 cm⁻¹. libretexts.org

N-H Bend: The primary amine will also exhibit a bending vibration around 1590-1650 cm⁻¹.

C-O Stretch: The tertiary alcohol C-O bond will have a strong absorption in the 1150-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

C-C and C-N Framework: The skeletal vibrations of the piperidine ring would be visible in the fingerprint region (<1500 cm⁻¹).

C-H Stretching: Similar to IR, C-H stretching modes are observed around 2850-3000 cm⁻¹. spectroscopyonline.com

Symmetric vibrations: Raman is often better for observing symmetric vibrations which may be weak in the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of the key hydroxyl, amine, and alkyl functionalities of the molecule.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| -NH₂ (Primary Amine) | N-H Stretch | 3300-3500 (two bands) | 3300-3500 | Medium (IR); Medium (Raman) |

| -NH₂ (Primary Amine) | N-H Bend | 1590-1650 | 1590-1650 | Medium (IR) |

| Aliphatic C-H | C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |

| Aliphatic C-H | C-H Bend | 1350-1470 | 1350-1470 | Medium (IR); Medium (Raman) |

| C-O (Tertiary Alcohol) | C-O Stretch | 1150-1250 | 1150-1250 | Strong (IR) |

| C-N (Piperidine/Amine) | C-N Stretch | 1020-1250 | 1020-1250 | Medium-Weak (IR) |

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

HPLC and UPLC are the primary techniques for assessing the purity of non-volatile compounds like this compound. UPLC, utilizing columns with sub-2 µm particles, offers higher resolution and faster analysis times compared to traditional HPLC. For purity analysis, a reversed-phase method would typically be employed, using a C18 or C8 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

The compound possesses a chiral center at the carbon atom of the ethyl group bonded to the primary amine. This means it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), which measures the purity of a single enantiomer, is crucial in pharmaceutical contexts. heraldopenaccess.us This is achieved using chiral chromatography. nih.gov

Direct Chiral Separation: The most common approach involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for separating a broad range of chiral compounds. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov

Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. However, this method is more complex and requires a pure derivatizing agent.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. gimitec.com

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of Heptane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl and primary amine groups which promote strong intermolecular hydrogen bonding. To make the compound suitable for GC analysis, a derivatization step is necessary to convert these polar functional groups into less polar, more volatile ones. chemguide.co.uk

Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the -OH and -NH₂ groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form acyl derivatives.

The resulting derivatives are significantly more volatile and thermally stable, allowing them to be vaporized and separated on a standard GC column (e.g., a non-polar polydimethylsiloxane (B3030410) phase). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing structural information from the fragmentation of the derivatized molecule.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) in a suitable solvent. | To block polar -OH and -NH₂ groups, increasing volatility. |

| 2. GC Separation | Injection of the derivatized sample onto a non-polar capillary column with a temperature gradient. | Separation of the derivative from impurities. |

| 3. Detection | Analysis by FID for quantification or MS for identification. | Purity assessment and structural confirmation. |

Supercritical Fluid Chromatography (SFC) for Polar Compound Analysis

Supercritical Fluid Chromatography (SFC) is an effective alternative to both HPLC and GC for the analysis of polar compounds. vt.edu It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. uva.es Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. mdpi.com

For polar analytes like this compound, a polar organic solvent (modifier), such as methanol, is added to the CO₂ mobile phase to increase its solvating power and reduce analyte interaction with the stationary phase. unige.ch Basic additives may also be included to improve the peak shape of basic compounds. uva.es SFC is particularly well-suited for chiral separations, often providing faster and more efficient results than chiral HPLC. gimitec.com The use of environmentally benign CO₂ also makes SFC a "greener" analytical technique. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiral or Achiral Polar Stationary Phase (e.g., Diol, 2-Ethylpyridine) |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier (e.g., 5-40% gradient) and a basic additive. |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 35 - 50 °C |

| Detection | UV or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and torsional angles of this compound, revealing its preferred conformation in the solid state.

For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, it is anticipated that the piperidine ring would exhibit a chair conformation. The substituents at the 1- and 4-positions would occupy either axial or equatorial positions. The solid-state conformation of related piperidine structures has been confirmed by X-ray diffraction. For instance, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone shows the methylpiperidine ring in a stable chair conformation. nih.gov Similarly, the structure of 4-(4-Chlorophenyl)piperidin-4-ol also reveals a chair conformation for the piperidine ring. researchgate.net

A hypothetical crystal data table for this compound is presented below, based on typical values for small organic molecules.

| Crystal Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.052 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Given the presence of a stereocenter at the α-carbon of the aminoethyl group, this compound is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for assigning the absolute configuration (R or S) of each enantiomer.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The differential absorption of left and right circularly polarized light by a chiral molecule provides a unique CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often aided by computational methods such as time-dependent density functional theory (TD-DFT) to predict the theoretical CD spectrum for each enantiomer. nih.gov

Another approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents (CDAs). acs.orgresearchgate.netnih.gov By reacting the chiral amine or alcohol with a CDA, a pair of diastereomers is formed. The NMR spectra of these diastereomers will exhibit differences in chemical shifts, which can be correlated to the absolute configuration of the original enantiomer. acs.orgresearchgate.net Common CDAs for amines and alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives. researchgate.net

A summary of common chiroptical techniques for absolute configuration determination is provided below.

| Technique | Principle | Application to Target Compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Measurement of the CD spectrum and comparison with theoretical calculations to assign R/S configuration. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Derivatization of the amino or hydroxyl group to determine the absolute configuration of the stereocenter. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides detailed stereochemical information based on the vibrational modes of the molecule. |

Capillary Electrophoresis and Electrochemical Analytical Methods

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds. mdpi.comanalyticaltoxicology.com For the enantioselective analysis of this compound, a chiral selector would be added to the background electrolyte. mdpi.com This chiral selector interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and resulting in their separation.

Commonly used chiral selectors for the separation of chiral amines and amino alcohols in CE include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. mdpi.comnih.govchromatographyonline.com The choice of chiral selector and the optimization of separation conditions (e.g., pH, concentration of the selector, applied voltage) are crucial for achieving baseline separation of the enantiomers.

A hypothetical table of CE parameters for the enantioselective separation of this compound is shown below.

| CE Parameter | Hypothetical Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM phosphate (B84403) buffer, pH 2.5 |

| Chiral Selector | 10 mM sulfated-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Detection | UV, 200 nm |

This is a hypothetical data table for illustrative purposes.

Electrochemical Analytical Methods

Electrochemical methods can be employed for the quantitative analysis of this compound. The molecule contains both an amino group and a hydroxyl group, both of which can be electrochemically active. austinpublishinggroup.commdpi.com Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be used to study the oxidation of the compound at a suitable electrode (e.g., glassy carbon electrode). nih.govresearchgate.net

The electrochemical oxidation of the amino alcohol moiety would likely be an irreversible process, and the peak potential and peak current would depend on factors such as the pH of the supporting electrolyte and the scan rate. austinpublishinggroup.comnih.gov The development of an electrochemical method would offer a sensitive and rapid approach for the quantification of this compound in various samples. The electrochemical behavior of piperidine alkaloids has been a subject of study, providing a basis for developing methods for related compounds. mdpi.comnih.gov

Derivatization Strategies and Chemical Functionalization

Strategic Modifications of the Amino Group

The primary amino group is a versatile functional handle for a wide array of chemical modifications. These reactions are employed to prepare bioconjugates, evaluate structure-function relationships, and alter the molecule's charge state. nih.gov

Common strategies for modifying the amino group include:

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, or acid anhydrides results in the formation of stable amide bonds. nih.gov This approach can be used to introduce a variety of substituents, modulating steric bulk and electronic properties.

Sulfonylation: The amino group can be converted into a sulfonamide. Studies on similar templates have shown that functionalization of an amino group with different sulfonamides can significantly improve affinity for biological targets. nih.govnih.gov

Reductive Alkylation: This method converts the primary amine into a secondary or tertiary amine without altering its positive charge at physiological pH. nih.gov This allows for the introduction of alkyl groups to probe specific interactions with a target protein.

These modifications are instrumental in preparing derivatives for SAR studies and for creating bioconjugates with functional reporters or carriers. nih.gov

Selective Functionalization of the Hydroxyl Moiety

The tertiary hydroxyl group on the piperidine (B6355638) ring offers another site for derivatization, although its reactivity is generally lower than that of a primary or secondary alcohol due to steric hindrance. The functionalization of hydroxyl groups is critical as they often play a key role in the agonist activity of hybrid compounds. nih.gov

Potential strategies for functionalizing this moiety include:

Esterification: The hydroxyl group can be converted to an ester. For instance, its transformation into a sulfonate ester has been shown to modulate the affinity of related compounds for biological targets. nih.gov

Etherification: Formation of an ether linkage introduces different substituents, which can alter the molecule's lipophilicity and hydrogen-bonding capabilities.

The modification of this hydroxyl group, often in concert with amino group derivatization, is a key strategy in exploring the chemical space around the core scaffold. However, such functionalization can sometimes lead to a loss of agonist potency, highlighting the sensitive nature of this position for biological activity. nih.govnih.gov

Formation of Conjugates and Bioconjugates for Research Probes

Bioconjugation, the covalent derivatization of biomolecules, can be applied to 4-(1-Aminoethyl)-1-methylpiperidin-4-ol to create valuable research tools. nih.gov The primary amino group serves as an excellent nucleophile for coupling the molecule to various probes and carriers.

Applications of bioconjugation include:

Attachment of Fluorescent Tags: Coupling to fluorescent groups allows for the use of the resulting conjugate in biophysical or cytochemical studies. nih.gov

Biotinylation: The introduction of a biotin (B1667282) moiety enables the detection or affinity-based purification of the molecule and its binding partners. nih.gov

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) molecules can enhance water solubility, improve circulating half-life in vivo, and reduce immunogenicity of the parent molecule. nih.govnih.gov

These bioconjugates are essential for elucidating the mechanism of action, cellular distribution, and target engagement of the parent compound. The stability of the linkage formed during conjugation is a critical consideration for the successful application of the resulting probe. nih.gov

Analytical Derivatization for Enhanced Detection in Complex Matrices (e.g., SFC-MS)

The analysis of polar compounds like this compound in complex biological matrices can be challenging. Chemical derivatization can be employed to enhance the analytical performance, particularly for techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). nih.govresearchgate.net

The primary goal of analytical derivatization in this context is to improve ionization efficiency and chromatographic behavior. By reacting the primary amino group with a derivatization tag that has a high proton affinity, the sensitivity of detection in positive ion mode mass spectrometry can be significantly increased. nih.govnsf.gov This strategy has been shown to improve detection limits by orders of magnitude for other classes of molecules, such as organic acids, allowing for quantification at very low concentrations. nih.govrowan.edu For example, the use of a derivatization tag can increase the peak signal over 100-fold by enhancing proton affinity and promoting more intense positive ionization. nsf.gov This approach would enable robust and sensitive quantification of this compound and its metabolites in various samples.

Structure-Activity Relationship (SAR) Studies via Targeted Derivatization

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effects on biological activity. oncodesign-services.com For this compound, targeted derivatization of the amino and hydroxyl groups is essential for building a comprehensive SAR profile.

By synthesizing a series of related analogs with slight structural modifications, researchers can identify the key chemical features that govern potency and selectivity. oncodesign-services.com For instance, SAR studies on related piperidine derivatives have explored the significance of heteroatoms (like oxygen and nitrogen) and the impact of altering the pKa of the piperidine nitrogen on binding to biological transporters. nih.gov

The functionalization of the amino and hydroxyl groups can modulate affinity and activity. nih.gov A systematic SAR campaign would involve creating a matrix of compounds where each functional group is independently and collectively modified. The resulting data helps to build predictive models and guide the design of more optimized compounds. oncodesign-services.com

| Modification Site | Modification Type | Example Substituent (R) | Anticipated Impact on Properties |

| Amino Group | Acylation (Amide) | -COCH₃ | Neutralizes charge, increases steric bulk |

| Amino Group | Sulfonylation (Sulfonamide) | -SO₂CH₃ | Adds hydrogen bond acceptor, increases bulk |

| Amino Group | Reductive Alkylation | -CH₂CH₃ | Retains positive charge, increases lipophilicity |

| Hydroxyl Group | Esterification | -COOCH₃ | Masks H-bond donor, increases lipophilicity |

| Hydroxyl Group | Etherification | -OCH₃ | Masks H-bond donor, alters steric profile |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties. For a molecule like 4-(1-Aminoethyl)-1-methylpiperidin-4-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can determine key electronic parameters.

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. Analysis of the molecular electrostatic potential (MEP) map can also identify regions that are rich or deficient in electrons, highlighting sites prone to electrophilic or nucleophilic attack. Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule, which is essential for understanding its electronic absorption spectra and photochemical properties.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are representative for a molecule of this class and are not derived from direct experimental measurement of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net For piperidine (B6355638) derivatives, DFT-based predictions can achieve high accuracy, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H NMR and greater than 2.0 ppm for ¹³C NMR when compared to experimental data. d-nb.infonih.gov This predictive power is invaluable for assigning signals in complex spectra and confirming molecular structures. ualberta.ca

Vibrational Frequencies: The same DFT methods used for geometry optimization can be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Due to systematic errors inherent in the calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental results. doi.org This analysis helps in assigning specific vibrational modes, such as C-H, O-H, and N-H stretching and bending, to their corresponding spectral bands. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges predicted using DFT for the functional groups present in the target molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3500 |

| N-H (Amine) | Stretching | ~3400 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-N (Piperidine) | Stretching | 1100-1250 |

Molecular Docking and Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding the basis of molecular recognition.

For novel compounds, molecular docking can be used to screen against a library of known biological targets to generate hypotheses about their mechanism of action. Structurally similar piperidine derivatives are known to interact with a variety of receptors and enzymes. nih.govnih.govmdpi.com For instance, many compounds containing a substituted piperidine scaffold show significant affinity for sigma (σ) receptors. nih.govcsic.es Therefore, a primary objective of a docking study for this compound would be to evaluate its potential as a ligand for targets like the σ1 and σ2 receptors, which are implicated in various neurological and psychiatric disorders. nih.gov The simulation predicts the most stable binding pose of the ligand within the active site or binding pocket of the protein.

Beyond identifying potential targets, docking simulations provide a quantitative estimate of binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol). csic.es A more negative score typically indicates a more favorable interaction. The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: With amino acid residues like glutamic acid or tyrosine.

Hydrophobic Interactions: With nonpolar residues such as leucine, alanine, or valine.

Electrostatic (Ionic) Interactions: Between charged groups on the ligand and receptor.

In studies of similar ligands binding to the σ1 receptor, key interactions often involve residues like Glu172, Leu105, and Tyr206. nih.govcsic.es By examining these interactions, researchers can understand the structure-activity relationship (SAR) and design modifications to the ligand to improve its binding affinity and selectivity. scienceopen.comresearchgate.net

Table 3: Hypothetical Molecular Docking Results against the Human σ1 Receptor Note: This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Interacting Residues | Glu172, Tyr103, Leu105, Tyr206 | Highlights the specific amino acids involved in binding. |

| Key Interactions | Hydrogen bond with Glu172; Hydrophobic interactions with Leu105 | Details the primary forces stabilizing the ligand in the binding pocket. |

The gold standard for understanding ligand-macromolecule interactions is X-ray crystallography of the protein-ligand complex. This technique provides a high-resolution, three-dimensional map of the atoms in both the protein and the bound ligand. While a cocrystal structure for this compound is not available, analysis of existing structures for related ligands provides a crucial template for validating and refining docking models. For example, the crystal structure of the human σ1 receptor in complex with a ligand (PDB ID: 5HK1) reveals the precise conformation of the binding pocket and the exact nature of the molecular interactions. csic.es Such structures confirm the key residues involved in binding and can guide the rational design of new, more potent ligands.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine ring and a rotatable side chain, MD simulations can provide a detailed understanding of its conformational landscape and dynamic behavior.

Conformational Analysis: The piperidine ring can exist in several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be relevant in certain environments or upon binding to a biological target. Furthermore, the substituents on the piperidine ring—the methyl group at the nitrogen, the hydroxyl group at C4, and the 1-aminoethyl group also at C4—can adopt different spatial orientations (axial or equatorial). MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. For instance, studies on N-methyl piperidine have utilized time-resolved Rydberg fingerprint spectroscopy to investigate the ultrafast conformational dynamics between different ring conformers. Such techniques, complemented by MD simulations, could reveal the conformational preferences of this compound, which are crucial for its chemical reactivity and biological activity.

Binding Dynamics: When a molecule interacts with a biological target, such as a protein receptor or an enzyme, MD simulations can model the binding process and the stability of the resulting complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity. For example, MD simulations have been employed to confirm the stability and binding modes of piperidine-based inhibitors in the active sites of enzymes like carbonic anhydrases. nih.gov In a hypothetical scenario where this compound is docked into a target protein, MD simulations could be run for tens to hundreds of nanoseconds to assess the stability of its binding pose and to observe any conformational changes in both the ligand and the protein. nih.gov The results of such simulations are often presented in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the system.

While specific MD simulation data for this compound is not publicly available, the general methodology is well-established. A typical MD simulation study for this compound would involve the steps outlined in the table below.

| Simulation Stage | Description | Key Parameters |

| System Preparation | The 3D structure of the molecule is generated and placed in a simulation box, typically filled with a solvent like water. Ions are added to neutralize the system. | Force field (e.g., AMBER, CHARMM), solvent model (e.g., TIP3P), box size. |

| Energy Minimization | The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. | Minimization algorithm (e.g., steepest descent, conjugate gradient), energy convergence criteria. |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value, allowing the solvent to relax around the molecule. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). | Temperature (e.g., 300 K), pressure (e.g., 1 atm), equilibration time (e.g., 1-5 ns). |

| Production Run | The main simulation is run for a longer period, during which the trajectory data (atomic positions, velocities, and energies) is collected. | Simulation time (e.g., 50-500 ns), time step (e.g., 2 fs). |

| Analysis | The collected trajectory is analyzed to study conformational changes, intermolecular interactions, and other dynamic properties. | RMSD, RMSF, hydrogen bond analysis, principal component analysis (PCA). |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while QSAR and QSPR are specific applications that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR).

Cheminformatics Analysis: Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. For instance, the analysis of fluorinated piperidines has been conducted using chemoinformatic tools to evaluate properties like pKa and three-dimensionality to assess their potential as fragments in drug design. nih.gov Similar analyses could be applied to this compound to predict its physicochemical properties and to compare it with other compounds in chemical databases.

QSAR/QSPR Modeling: QSAR and QSPR models are developed using a dataset of compounds for which the activity or property of interest has been experimentally measured. By identifying the molecular descriptors that are most correlated with the observed activity/property, a predictive model can be built. Numerous QSAR studies have been successfully conducted on various classes of piperidine derivatives to predict their biological activities, such as toxicity against Aedes aegypti and inhibitory effects on specific enzymes. nih.govtandfonline.com

For example, a QSAR model for the toxicity of piperidine derivatives might use topological descriptors calculated from the 2D structure of the molecules. nih.gov These descriptors can be used to build a linear or non-linear regression model that can then predict the toxicity of new, untested piperidine compounds. The robustness and predictive power of such models are rigorously evaluated through internal and external validation techniques. tandfonline.com

While a specific QSAR/QSPR model for this compound has not been reported, one could be developed as part of a study on a series of related compounds. The table below illustrates the types of descriptors that could be calculated for this compound and used in a hypothetical QSAR/QSPR study.

| Descriptor Class | Example Descriptors | Potential Application |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic property prediction, filtering large datasets. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient), Wiener Index, Kier & Hall Connectivity Indices | Predicting solubility, permeability, and various biological activities. |

| 3D Descriptors | van der Waals Volume, Solvent Accessible Surface Area (SASA), Principal Moments of Inertia, 3D-MoRSE Descriptors | Modeling interactions based on molecular shape and volume, predicting binding affinity. |

The development of a robust QSAR/QSPR model relies on a diverse and high-quality dataset of compounds with accurately measured activities or properties. Such models are valuable tools in medicinal chemistry and materials science for prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process.

Utility As a Synthetic Intermediate and Building Block in Medicinal Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent functionalities of 4-(1-Aminoethyl)-1-methylpiperidin-4-ol allow it to be a key precursor in the construction of diverse and complex heterocyclic systems. The presence of multiple reactive sites—the primary amine, the hydroxyl group, and the ring nitrogen—enables its participation in a variety of cyclization and condensation reactions. Medicinal chemists can leverage these features to forge new ring systems, often leading to novel molecular scaffolds. For instance, the amino and hydroxyl groups can be utilized to construct fused or spirocyclic heterocyclic structures, which are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character. The synthesis of such complex systems is a critical step in developing new chemical entities with unique pharmacological profiles.

Scaffold for the Development of Bioactive Molecules and Pharmacophores

The piperidine (B6355638) core of this compound is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds targeting a range of biological targets. mdpi.com This compound provides a robust scaffold upon which various pharmacophoric elements can be strategically installed to interact with specific biological targets. Its utility spans across several important classes of therapeutic agents.

Epigenetic modifications play a crucial role in gene expression and are implicated in diseases like cancer. nih.govnih.gov Small molecules that inhibit epigenetic regulatory enzymes are promising therapeutic agents. nih.govmdpi.com The scaffold of this compound can be elaborated to create potent and selective inhibitors of enzymes such as histone deacetylases (HDACs) and the histone methyltransferase G9a. For example, the aminoethyl side chain can be functionalized to incorporate a zinc-binding group, a key feature for many HDAC inhibitors, while the piperidine ring can be modified to optimize binding to the surface of the enzyme and improve pharmacokinetic properties. Similarly, for G9a inhibitors, the scaffold can be used to position functional groups that interact with the substrate-binding pocket of the enzyme. scienceopen.com

Kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways. ed.ac.uk The this compound structure can serve as a foundational element for designing inhibitors of various kinases. The piperidine ring can act as a central scaffold to orient substituents that target the ATP-binding site of kinases like CaMKII, VEGFR, FGFR, PI3K, and PLK1. nih.gov For instance, the amino group can be used as an anchor point to attach larger heterocyclic systems that form key hydrogen bond interactions within the kinase hinge region, a common strategy in kinase inhibitor design. nih.gov The development of selective kinase inhibitors is a significant area of research, and this building block provides a starting point for creating novel chemical matter in this space. nih.gov

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern medicines. nih.govnih.gov The this compound scaffold is well-suited for the development of ligands that modulate the activity of various GPCRs. frontiersin.orgebi.ac.uk The nitrogen atom of the piperidine ring is often a key pharmacophoric feature for interaction with aminergic GPCRs, such as histamine, muscarinic, and serotonin (B10506) receptors. nih.gov By modifying the substituents on the piperidine ring and the aminoethyl side chain, researchers can fine-tune the selectivity and potency of these ligands for specific receptor subtypes, which is crucial for achieving the desired therapeutic effect while minimizing side effects.

The development of new antiparasitic agents is a global health priority. The 4-aminopiperidine (B84694) scaffold, a core feature of the title compound, has been identified in molecules with activity against a range of protozoan parasites. researchgate.net This building block can be used to synthesize compounds targeting key parasitic enzymes. For example, derivatives can be designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) or dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), both of which are validated targets for antimalarial drugs. The structural diversity that can be generated from this starting material allows for the exploration of new chemical space in the search for effective and resistance-breaking antiparasitic treatments. semanticscholar.org

Building Block for Chemical Probes and Ligands in Biological Studies

Beyond its direct application in drug development, this compound is a valuable building block for the synthesis of chemical probes and ligands used in biological research. nih.gov These tools are essential for elucidating the function of proteins and understanding complex biological pathways. The reactive handles on the molecule allow for the straightforward attachment of reporter tags, such as fluorescent dyes or affinity labels, without significantly perturbing the core structure responsible for binding to the target protein. nih.gov For example, a derivative could be synthesized to create a selective ligand for a specific receptor, which is then used to visualize the receptor's location in cells or to isolate the receptor from a complex mixture for further study.

Application in Material Science and Biopolymer Functionalization

The application of this compound in material science and biopolymer functionalization is an area with potential, though specific examples in the current literature are not available. The presence of reactive amino and hydroxyl groups suggests that this compound could be used to modify the surfaces of materials or to functionalize biopolymers.

In principle, the primary amine group could be used to form covalent bonds with polymers or surfaces that have complementary reactive groups, such as carboxylic acids, aldehydes, or epoxides. This could be used to alter the surface properties of a material, for example, to make it more hydrophilic or to introduce specific binding sites.